Product packaging for (2S,6S)-2,6-diphenylpiperidine(Cat. No.:CAS No. 295328-91-5)

(2S,6S)-2,6-diphenylpiperidine

Cat. No.: B6243905
CAS No.: 295328-91-5
M. Wt: 237.34 g/mol
InChI Key: RIZNREVBQZUGTM-IRXDYDNUSA-N
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Description

(2S,6S)-2,6-Diphenylpiperidine is a chiral piperidine derivative of significant interest in medicinal chemistry and organic synthesis. This compound serves as a valuable scaffold and chiral building block for developing pharmacologically active molecules . The piperidine core is a privileged structure found in numerous therapeutics, and the specific stereochemistry of the (2S,6S)-isomer is critical for studying structure-activity relationships (SAR) and for creating enantiomerically pure compounds . Conformational studies on analogous cis-2,6-diphenylpiperidine systems indicate that the piperidine ring typically stabilizes in a chair conformation, with substituents adopting equatorial orientations to minimize steric strain . This defined three-dimensional structure is essential for its interaction with biological targets and its utility in asymmetric synthesis. Researchers utilize this and related substituted piperidines as key intermediates in the synthesis of compounds with potential antibacterial and antioxidant activities . Furthermore, such structurally constrained chiral diamines are investigated for their application in catalysis and as ligands for metal complexes. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

295328-91-5

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

(2S,6S)-2,6-diphenylpiperidine

InChI

InChI=1S/C17H19N/c1-3-8-14(9-4-1)16-12-7-13-17(18-16)15-10-5-2-6-11-15/h1-6,8-11,16-18H,7,12-13H2/t16-,17-/m0/s1

InChI Key

RIZNREVBQZUGTM-IRXDYDNUSA-N

Isomeric SMILES

C1C[C@H](N[C@@H](C1)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CC(NC(C1)C2=CC=CC=C2)C3=CC=CC=C3

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2s,6s 2,6 Diphenylpiperidine and Its Derivatives

Stereoselective Synthesis of the Core (2S,6S)-2,6-Diphenylpiperidine Scaffold

The creation of the enantioenriched this compound framework is a critical first step. Several methodologies have been established to achieve high stereocontrol in the formation of this C2-symmetric cyclic amine.

Asymmetric Cyclization Processes

Asymmetric cyclization reactions represent a powerful approach to constructing the chiral piperidine (B6355638) ring. One notable method involves the cyclization of diarylbutadiones followed by the addition of an amine. For instance, the reduction of a diarylbutadione precursor, followed by the addition of allylamine, can effect a cyclization to yield the trans-2,6-diphenylpiperidine. acs.org This strategy leverages the inherent symmetry of the starting material to install the desired stereochemistry.

Reductive Amination Strategies

Reductive amination is a widely employed and robust method for C-N bond formation and is highly effective in the synthesis of piperidine derivatives. harvard.eduorganic-chemistry.org This process typically involves the condensation of a dicarbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ. For the synthesis of this compound, a 1,5-dicarbonyl precursor can undergo a double reductive amination with a suitable nitrogen source, such as ammonium (B1175870) acetate (B1210297). researchgate.net The choice of reducing agent is crucial for achieving high stereoselectivity. Reagents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are frequently used due to their mild nature and high selectivity for reducing the iminium ion over the carbonyl groups. harvard.eduorganic-chemistry.org The stereochemical outcome of the cyclization is often controlled by the substrate, leading to the thermodynamically more stable trans-isomer.

Starting MaterialsReagentsProductReference
Diarylbutadione, AllylamineReduction(2S,6S)-trans-2,6-diphenylpiperidine acs.org
1,5-Dicarbonyl compound, Ammonium acetateNaBH3CN or NaBH(OAc)3This compound harvard.eduresearchgate.netorganic-chemistry.org

Continuous Flow Protocols for Enantioenriched Production

While specific continuous flow protocols for the enantioenriched production of this compound are not extensively detailed in the provided results, the principles of flow chemistry are increasingly being applied to the synthesis of chiral molecules. This approach offers advantages in terms of reaction control, safety, and scalability. The adaptation of established batch stereoselective methods, such as asymmetric cyclizations or reductive aminations, to a continuous flow setup would be a logical progression for the large-scale and efficient production of this important chiral scaffold.

Synthesis of Chiral this compound Derivatives

Once the core this compound scaffold is obtained, it can be further modified to generate a diverse array of chiral derivatives with potential applications in catalysis and medicinal chemistry.

Functionalization at Nitrogen and Carbon Positions (e.g., N-substitution, C3, C4, C5 modification)

The secondary amine of the this compound ring is a key site for functionalization. N-substitution can be readily achieved through various standard amine alkylation or acylation reactions. This allows for the introduction of a wide range of substituents, which can modulate the steric and electronic properties of the molecule. beilstein-journals.org For instance, N-amino derivatives can be prepared, which can then be used to form chiral hydrazones for asymmetric reactions. thieme-connect.comthieme-connect.com

Functionalization of the carbon backbone of the piperidine ring (C3, C4, and C5 positions) is also a crucial strategy for creating structural diversity. For example, derivatives with methyl groups at the C3 and C5 positions have been synthesized and characterized. researchgate.net The synthesis of such derivatives often starts from appropriately substituted piperidin-4-ones, which are then subjected to reduction and other transformations to yield the desired substituted piperidines. researchgate.netresearchgate.net

Parent CompoundPosition of FunctionalizationType of FunctionalizationResulting DerivativeReference
This compoundNitrogenAmination(2S,6S)-1-Amino-2,6-diphenylpiperidine thieme-connect.comthieme-connect.com
2,6-diphenylpiperidin-4-oneC3, C5Methylation3,5-Dimethyl-2,6-diphenylpiperidine researchgate.net
This compoundNitrogenAcylation/AlkylationVarious N-substituted derivatives beilstein-journals.org

Ring-Fused and Spiro-Oxindole Piperidine Derivatives via Cascade Reactions

Cascade reactions provide an efficient pathway to construct complex molecular architectures, including ring-fused and spirocyclic systems incorporating the piperidine motif. nih.govnih.govacs.org Spiro-oxindole piperidine derivatives, in particular, are of significant interest due to their prevalence in biologically active compounds. nih.govepa.gov

The synthesis of spiro-oxindole piperidin-2-one derivatives can be achieved with high enantioselectivity through an organocatalytic aza-Michael/Michael cyclization cascade sequence. nih.govresearchgate.net This reaction typically involves the use of a squaramide catalyst to control the stereochemistry, leading to products in excellent yields and stereoselectivities. nih.gov Another approach involves the [3+2] cycloaddition of an azomethine ylide, generated in situ from an isatin (B1672199) and a secondary amino acid like pipecolinic acid, with a dipolarophile. This one-pot, three-component reaction can be used to synthesize spirooxindole piperidine fused chromene derivatives. rsc.org

Furthermore, cascade reactions can lead to the formation of ring-fused systems. For example, aza-Heck cyclizations of alkenylcarbamates can be used to construct bicyclic piperidine-containing structures. nih.gov Similarly, one-pot three-component reactions of isocyanides, dialkyl acetylenedicarboxylates, and 2-amino-4H-1,3-thiazin-4-one derivatives can yield thiazine-fused piperidine-like structures. mdpi.com These methods highlight the power of cascade reactions in rapidly building molecular complexity from simple starting materials.

Reaction TypeKey ReactantsCatalyst/ConditionsProduct TypeReference
Aza-Michael/Michael CascadeMethyleneindolinone, EnoneSquaramide catalystSpiro-oxindole piperidin-2-one nih.govresearchgate.net
[3+2] CycloadditionIsatin, Pipecolinic acid, 2H-chromene-3-carbaldehydeConventional or microwave heatingSpirooxindole piperidine fused chromene rsc.org
Aza-Heck CyclizationAlkenylcarbamatePalladium catalystRing-fused piperidine nih.gov
Three-component reactionIsocyanide, Dialkyl acetylenedicarboxylate, 2-amino-4H-1,3-thiazin-4-one-Thiazine-fused heterocycle mdpi.com

Approaches to 2,6-Disubstituted Piperidine Analogues with Varied Aryl/Alkyl Groups

The synthesis of 2,6-disubstituted piperidine analogues allows for the exploration of a wide chemical space by varying the aryl and alkyl groups at these positions. Several methodologies have been established to achieve this, often focusing on stereoselective techniques to obtain the desired cis or trans isomers.

One prominent approach involves the cyclocondensation of an aryl or heteroaryl aldehyde with 1,3-acetonedicarboxylic acid. wipo.intgoogle.com This method provides a straightforward route to 2,6-diaryl piperidine derivatives. Modifications of this reaction, such as the use of substituted aldehydes and ketones, allow for the introduction of diverse functional groups on the aryl rings and the piperidine core. For instance, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized by reacting various benzaldehydes with 3-chloro-2-butanone (B129570) and ammonium acetate in ethanol. nih.gov

Another versatile strategy is the chemoenzymatic synthesis, which utilizes enzymes to achieve high stereoselectivity. The stereoselective monoamination of 1,5-diketones using ω-transaminases can produce all four diastereomers of 2,6-disubstituted piperidines. nih.gov The resulting amino-ketones spontaneously cyclize to form Δ1-piperideines, which can then be reduced to the desired piperidine diastereomers. nih.govresearchgate.net This method has been successfully applied to the synthesis of alkaloids like dihydropinidine and epi-dihydropinidine. nih.gov

Furthermore, sequences involving lithiation-substitution reactions have proven effective for creating both cis and trans 2,6-disubstituted piperidines. researchgate.net This methodology has been demonstrated in the syntheses of (-)-coniine, (-)-solenopsin A, and (-)-dihydropinidine. researchgate.net Intramolecular amidomercuration is another technique used for the synthesis of trans-2,6-dialkylpiperidines, including the fire ant venom constituent solenopsin (B1210030) A. rsc.orgcolab.ws

The following table summarizes various synthetic approaches to 2,6-disubstituted piperidine analogues with different aryl and alkyl groups:

Synthetic Method Starting Materials Key Reagents/Conditions Products Key Features
CyclocondensationAryl/heteroaryl aldehyde, 1,3-acetonedicarboxylic acidAmmonium acetate2,6-Diaryl piperidinesStraightforward access to diaryl derivatives wipo.intgoogle.com
Modified Mannich ReactionBenzaldehyde derivatives, 3-chloro-2-butanone, ammonium acetateEthanol, heat3-Chloro-3-methyl-2,6-diarylpiperidin-4-onesIntroduction of various substituents on the aryl rings nih.gov
Chemoenzymatic Synthesis1,5-Diketonesω-Transaminases, Lewis acidAll four diastereomers of 2,6-disubstituted piperidinesHigh enantio- and regioselectivity nih.gov
Lithiation-SubstitutionPyridine (B92270) derivativessec-BuLi/TMEDA, alkyl halidescis- and trans-2,6-Disubstituted piperidinesHighly enantioselective researchgate.net
Intramolecular AmidomercurationN-methoxycarbonyl-6-aminohept-1-eneHg(OAc)₂, NaBH₄trans-2,6-DialkylpiperidinesStereoselective for trans isomers rsc.org

Chemo- and Diastereoselective Control in Derivative Synthesis

Achieving precise chemo- and diastereoselective control is paramount in the synthesis of complex piperidine derivatives. This control allows for the specific formation of one stereoisomer over others, which is often crucial for the biological activity of the final compound.

A key strategy for diastereoselective control is the reduction of cyclic intermediates. For example, in the chemoenzymatic synthesis of 2,6-disubstituted piperidines, the Δ1-piperideine intermediate can be selectively reduced to either the cis or trans product. nih.gov The use of a Lewis acid can mediate a conformational change in the Δ1-piperideine, leading to the formation of the trans-piperidine upon reduction. nih.govresearchgate.net

Organocatalysis has also emerged as a powerful tool for controlling stereoselectivity. The combination of a quinoline (B57606) organocatalyst and trifluoroacetic acid has been used for the enantioselective synthesis of protected 2,5- and 2,6-disubstituted piperidines via intramolecular aza-Michael reactions. mdpi.com The ratio of the catalysts was found to be critical in preventing isomerization of the final product. mdpi.comnih.gov

Radical-mediated cyclizations offer another avenue for stereocontrolled synthesis. For instance, the intramolecular cyclization of 1,6-enynes initiated by triethylborane (B153662) can lead to polysubstituted alkylidene piperidines with cis-selectivity in the hydrogen abstraction step. nih.gov

The following table highlights different methods for achieving chemo- and diastereoselective control in the synthesis of piperidine derivatives:

Method Intermediate/Substrate Reagents/Catalyst Stereochemical Outcome Key Findings
Lewis Acid-Mediated ReductionΔ1-PiperideinesLewis Acid (e.g., TiCl₄)trans-PiperidinesConformational change of the intermediate leads to the trans product. nih.gov
Organocatalytic aza-Michael ReactionN-tethered alkenesQuinoline organocatalyst, trifluoroacetic acidEnantiomerically enriched 2,5- and 2,6-disubstituted piperidinesCatalyst ratio is crucial for preventing isomerization. mdpi.comnih.gov
Radical-Mediated Cyclization1,6-EnynesTriethylboranecis-Selective hydrogen abstractionLeads to polysubstituted alkylidene piperidines. nih.gov
Asymmetric Hydrogenation2-Carboxy-N-Boc-1,4,5,6-tetrahydropyridinesRuCl₂/(S)-BINAP(S)-N-Boc-pipecolic acid derivativesModerate to high enantioselectivities (46-96% ee). researchgate.net
Nucleophilic Addition to Chiral Pyridinium (B92312) SaltsChiral pyridinium saltOrganomagnesium reagent2,3-cis and 2,6-trans relative stereochemistryApplied to the asymmetric synthesis of (+)-julifloridine. acs.org

Structural Elucidation and Conformational Analysis of 2s,6s 2,6 Diphenylpiperidine and Its Analogues

Conformational Preferences of the Piperidine (B6355638) Ring System

The six-membered piperidine ring is not planar and, like cyclohexane, can adopt several conformations to alleviate ring strain. The most stable of these is typically the chair conformation, though other forms, such as boat and twist-boat conformations, are also possible. The specific conformation adopted by a substituted piperidine is a delicate balance of various steric and electronic interactions.

For many 2,6-disubstituted piperidines, including analogues of (2S,6S)-2,6-diphenylpiperidine, the chair conformation is the most prevalent. researchgate.netresearchgate.netnih.govnih.gov In this arrangement, the substituents on the ring can occupy either axial or equatorial positions. In the case of r-2,c-6-diphenylpiperidine, crystallographic studies have confirmed that the piperidine ring adopts a chair conformation where the phenyl groups at the 2 and 6 positions occupy equatorial positions. researchgate.net This preference minimizes steric hindrance.

The precise geometry of the chair can be described by puckering parameters, which quantify the deviation from a perfect planar ring. For r-2,c-6-diphenylpiperidine, the puckering parameters have been determined as q2=0.0420 (15) Å, q3 = -0.5799 (15) Å, and φ2 = 190 (2)°. researchgate.net These values provide a quantitative measure of the ring's specific shape. In another related compound, 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one, the piperidine ring also adopts a chair conformation with puckering parameters Q₂ = 0.6191 (15) Å and ϕ₂ = 335.12 (14) Å. nih.gov

While the chair conformation is often favored, the introduction of certain substituents, particularly on the nitrogen atom, can lead to the adoption of distorted chair or even boat conformations. researchgate.netlookchem.comniscpr.res.in For instance, the introduction of an electron-withdrawing group like a nitroso (-NO) or an acyl (-COR) group on the nitrogen atom can significantly alter the conformational landscape. researchgate.netniscpr.res.in

Studies on N-nitroso-2,6-diphenylpiperidines have revealed that these molecules can adopt either a chair conformation with two axial phenyl groups or a distorted boat-like conformation. lookchem.com Similarly, N-acyl-r-2,c-6-diphenylpiperidin-4-one oximes have been shown to exist in boat conformations in the solid state. researchgate.net In solution, an equilibrium between chair and boat forms can exist, with the relative populations depending on the specific substituents. researchgate.net For example, analysis of spectral data for N-nitroso-r-2,c-6-diphenylpiperidin-4-one oximes suggests they largely exist in boat conformations with one phenyl group in the flagpole position. researchgate.net

The conformational preferences of the piperidine ring are governed by a complex interplay of steric and electronic factors. niscpr.res.innih.govuwo.ca A key factor is the "A(1,3) strain" or allylic strain, which is a type of steric repulsion between a substituent on one end of a double bond and an allylic substituent on the other. niscpr.res.innih.gov When the piperidine nitrogen is part of a planar system, such as in N-acyl or N-aryl derivatives, the partial double bond character of the C-N bond can lead to pseudoallylic strain, forcing substituents at the 2-position into an axial orientation to minimize this repulsion. nih.gov

Electron-withdrawing groups on the nitrogen atom can also exert a significant electronic influence. niscpr.res.in The lone pair of electrons on the nitrogen can participate in conjugation with the substituent, altering the hybridization of the nitrogen from sp³ towards sp². niscpr.res.in This change in hybridization and the resulting planarity around the nitrogen atom can destabilize the diequatorial chair conformer due to steric interference with the neighboring equatorial substituents, making diaxial or boat conformations more favorable. lookchem.com

Stereochemical Characterization of Diastereomers and Enantiomers

The presence of two stereocenters at the C2 and C6 positions in 2,6-diphenylpiperidine gives rise to the possibility of different stereoisomers. Specifically, there can be a pair of enantiomers with the (2S,6S) and (2R,6R) configurations (the trans isomers) and a meso compound with the (2R,6S) configuration (the cis isomer). nih.govdur.ac.uk

The stereochemical outcome of synthetic routes to these compounds is crucial and can be influenced by the reaction conditions and the nature of the starting materials. thieme-connect.comescholarship.org For example, computational docking studies have been used to assess the four possible stereoisomers of a 2,6-disubstituted piperidine analogue to predict their interaction with biological targets. nih.gov The characterization and separation of these diastereomers and enantiomers are essential for understanding their distinct chemical and biological properties. In one study, a series of rigid analogues were designed and synthesized, leading to the identification of the (S,S)-trans-2,6-disubstituted piperidine as the optimal orientation for a particular biological activity. nih.gov

Spectroscopic Techniques in Conformational Assignment

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for elucidating the solution-state conformation of piperidine derivatives.

¹H and ¹³C NMR spectroscopy provides a wealth of information about the conformational preferences of molecules in solution. lookchem.combeilstein-journals.orgresearchgate.net The chemical shifts and coupling constants of the protons and carbons in the piperidine ring are highly sensitive to their spatial orientation. nih.gov

For instance, the vicinal coupling constants (³JHH) between adjacent protons can be used to determine their dihedral angles via the Karplus equation, which in turn reveals the conformation of the ring. beilstein-journals.org Large coupling constants are typically observed for diaxial protons, while smaller values are seen for axial-equatorial and diequatorial interactions. This analysis has been used to confirm the chair conformation of various 2,6-diarylpiperidines in solution. nih.gov

Furthermore, Nuclear Overhauser Effect (nOe) experiments, such as NOESY and ROESY, can identify protons that are close in space, providing further evidence for specific conformations. beilstein-journals.orgresearchgate.net For example, nOe has been used to determine the chair-chair conformation of 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ones in solution. beilstein-journals.org In cases where there is an equilibrium between different conformations, dynamic NMR studies at varying temperatures can be employed to determine the energy barriers for conformational changes, such as ring inversion or restricted rotation around the N-CO bond in N-acyl derivatives. niscpr.res.in

Vibrational Spectroscopy Applications

IR and Raman spectroscopy are complementary techniques. mt.com A molecular vibration is IR active if it causes a change in the molecule's dipole moment, whereas it is Raman active if it results in a change in the molecule's polarizability. edinst.com For complex molecules like 2,6-diphenylpiperidine derivatives, a combined analysis of both IR and Raman spectra allows for a more complete assignment of vibrational modes.

In the study of piperidine derivatives, these spectroscopic methods, often paired with theoretical calculations, help to identify key functional groups and confirm molecular structures. researchgate.netbohrium.com For instance, in a study of 3-chloro-3-methyl-r(2),c(6)-bis(p-tolyl)piperidin-4-one, an analogue of the target compound, experimental FT-IR and FT-Raman spectra were analyzed using Density Functional Theory (DFT) calculations to assign vibrational bands. bohrium.com Similarly, the analysis of N-(4-chlorophenyl)-2,6-bis(4-hydroxyphenyl)-4-oxopiperidine-3-carboxamide utilized FT-IR to reveal important functional group absorptions. researchgate.net The ability of Raman spectroscopy to measure low-frequency vibrations is particularly useful for understanding the skeletal structure and bonding involving heavier atoms. mt.com

Theoretical calculations of vibrational frequencies using methods like DFT are crucial for interpreting experimental spectra, especially for complex molecules where spectral bands may overlap. cardiff.ac.uk These computational approaches can predict the frequencies and intensities of both IR and Raman bands, aiding in the precise assignment of observed spectral features to specific molecular motions. cardiff.ac.ukbohrium.com

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique has been instrumental in elucidating the structural details of this compound and its various N-substituted and ring-substituted analogues. bakhtiniada.ruresearchgate.netsibran.ru

Crystal structure analysis of r-2,c-6-diphenylpiperidine reveals that the central piperidine ring consistently adopts a chair conformation. researchgate.net This is a critical conformational feature for this class of compounds. In this conformation, the two large phenyl substituents at positions 2 and 6 are found to be in a cis-diequatorial orientation, which is the thermodynamically more stable arrangement. However, studies on N-substituted derivatives have shown that the orientation of these phenyl rings can be influenced by the substituent on the nitrogen atom. For example, in phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone, the phenyl rings are oriented axially to the piperidine ring. bakhtiniada.rusibran.ru

The solid-state geometry of these compounds is often stabilized by a network of intermolecular interactions. In the crystal packing of r-2,c-6-diphenylpiperidine, C-H···π interactions are prominent features. researchgate.net In more functionalized analogues, other interactions such as N-H···O hydrogen bonds and C-H···O interactions play a significant role in stabilizing the crystal lattice. researchgate.netiucr.org

A study on phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone (PMDPM) revealed that the piperidine ring can exhibit positional disorder, adopting both chair and twisted boat conformations within the same crystal structure. bakhtiniada.ruresearchgate.netsibran.ru This highlights the conformational flexibility of the piperidine skeleton, even in the solid state. The dihedral angle between the two phenyl rings is another important structural parameter determined by X-ray crystallography. bakhtiniada.ruresearchgate.net

Table 1: Selected Crystallographic Data for this compound Analogues

CompoundFormulaCrystal SystemSpace GroupKey FeaturesRef
r-2,c-6-DiphenylpiperidineC₁₇H₁₉NMonoclinicP2₁/cPiperidine ring in chair conformation; Phenyl rings subtend dihedral angles of 81.04 (7)° and 81.10 (7)° with the piperidine ring plane. researchgate.net
Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone (PMDPM)C₂₃H₂₅NOTriclinicP1Piperidine ring shows disorder (chair and twisted boat); Phenyl rings are axial. bakhtiniada.ruresearchgate.netsibran.ru
N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidineC₂₄H₂₅NOMonoclinicP2₁/cPhenyl rings in equatorial and axial orientations. nih.gov
1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-oneC₂₂H₂₇NOMonoclinicP2₁/cPiperidine ring adopts a chair conformation. iucr.org

Computational Chemistry in Conformational Studies

Computational chemistry provides invaluable insights into the conformational preferences, energy landscapes, and potential interactions of flexible molecules like this compound, complementing experimental data from spectroscopy and crystallography.

Molecular mechanics methods, such as MM2, are used to predict the conformational preferences and relative energies of different isomers and conformers. researchgate.net These calculations model a molecule as a collection of atoms connected by springs (bonds), and the total steric energy is calculated based on bond stretching, angle bending, torsional strain, and non-bonded van der Waals interactions.

For cyclic systems like piperidines, molecular mechanics can effectively predict the equilibrium between different conformations, such as the chair, boat, and twist-boat forms. By calculating the steric energy of each possible conformation, the most stable, low-energy structures can be identified. These computational predictions can then be compared with experimental results from techniques like NMR spectroscopy to validate the conformational models. researchgate.net While specific MM2 studies focused solely on this compound are not prominently detailed in the reviewed literature, the methodology has been applied to analogous cyclic systems to understand their conformational behavior. researchgate.net

Density Functional Theory (DFT) is a quantum mechanical method that offers a higher level of accuracy than molecular mechanics for studying the electronic structure and energetics of molecules. bohrium.com DFT calculations are widely used to investigate the energy landscapes of 2,6-diphenylpiperidine analogues. nih.govresearchgate.net

These studies typically involve geometry optimization, where the lowest energy structure of the molecule is calculated. nih.gov The results of DFT-optimized geometries are often in good agreement with experimental structures determined by X-ray crystallography. iucr.org For example, DFT calculations on N-aryl-cis-2,6-diphenylpiperidines showed a flattened-chair conformation for the piperidine ring with the N-aryl, C(2), and C(6) phenyl rings all oriented equatorially. researchgate.net

Furthermore, DFT is used to calculate frontier molecular orbitals (HOMO and LUMO), which helps in understanding the chemical reactivity and electronic properties of the molecule. nih.gov The energy gap between the HOMO and LUMO is a key parameter that relates to the molecule's kinetic stability. nih.gov The molecular electrostatic potential (MEP) can also be mapped to identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. nih.gov

Table 2: DFT Calculation Applications for 2,6-Diphenylpiperidine Analogues

ApplicationCompound StudiedMethodKey FindingsRef
Geometry OptimizationN-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidineDFT/B3LYP/6-311G(d,p)Optimized structure correlates with X-ray data; calculation of HOMO-LUMO energies. nih.gov
Structural AnalysisN-aryl-cis-2,6-diphenylpiperidinesDFTPredicted flattened-chair conformation with equatorial phenyl rings. researchgate.net
Spectroscopic Analysis3-chloro-3-methyl-r(2),c(6)-bis(p-tolyl)piperidine-4-oneDFT/B3LYP/6–311++G(d,p)Theoretical wavenumbers used to assign experimental FT-IR and FT-Raman bands. bohrium.com
Reactivity Analysis2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-oneDFT/B3LYP/6-311++G(d,p)Analysis of MEP, HOMO-LUMO gap, and NBO to understand stability and reactive sites. nih.gov

Computational docking is a molecular modeling technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). beilstein-journals.org This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For derivatives of 2,6-diphenylpiperidine, docking studies have been performed to assess their binding affinity and mode of interaction with biological targets. nih.govnih.gov The process involves generating a multitude of possible binding poses of the ligand within the active site of the receptor and then using a scoring function to rank these poses based on their predicted binding affinity. beilstein-journals.org

A key aspect of these studies is the analysis of different stereoisomers. Since biological receptors are chiral, different stereoisomers of a ligand can have vastly different binding affinities and biological activities. uou.ac.in A computational docking study of four possible stereoisomers of a 2,6-disubstituted piperidine analogue at the 5-HT₂A serotonin (B10506) receptor was conducted to identify the most bioactive stereoisomer. nih.gov Such studies help elucidate the structure-activity relationship and guide the design of more potent and selective ligands. For example, a docking study of 673 newly designed 2,6-diphenyl piperidin-4-one derivatives against a protein from Helicobacter pylori identified a lead compound with a high binding affinity. nih.gov

Applications of 2s,6s 2,6 Diphenylpiperidine As a Chiral Ligand and Organocatalyst in Asymmetric Catalysis

Role in Metal-Catalyzed Asymmetric Transformations

Ligands derived from (2S,6S)-2,6-diphenylpiperidine have been explored in key metal-catalyzed asymmetric reactions, where they have demonstrated the ability to induce significant levels of stereocontrol.

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. thermofishersci.in The use of chiral Lewis acids to catalyze this reaction enantioselectively is a well-established strategy. Copper(II) complexes are attractive catalysts due to their strong Lewis acidity and effectiveness in activating dienophiles.

Preliminary studies have shown that pyridine (B92270) bis-hydrazone ligands incorporating the this compound C2-symmetric substructure are effective in the copper(II)-catalyzed Diels-Alder reaction between N-crotonyloxazolidinone and cyclopentadiene (B3395910). nih.gov The chiral ligand-copper(II) complex acts as a chiral Lewis acid, coordinating to the dienophile and directing the facial approach of the diene. In these initial findings, the ligand based on the diphenylpiperidine scaffold was crucial for achieving good enantioselectivity. nih.gov

Enantioselectivity in Cu(II)-Catalyzed Diels-Alder Reaction

Performance of a pyridine bis-hydrazone ligand incorporating the this compound scaffold in the reaction of N-(E)-crotyloxazolidin-2-one with cyclopentadiene. nih.gov

Ligand TypeMetal SaltYield (%)endo:exo ratioEnantiomeric Excess (ee, %)
Pyridine bis-hydrazone (from this compound)Cu(OTf)₂9592:874 (endo)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. thermofishersci.inrsc.org The development of chiral ligands that can effectively control the stereochemistry in asymmetric versions of these reactions, such as the Asymmetric Allylic Alkylation (AAA), is a major area of research. nih.govmdpi.comnih.govrsc.org

The success of these reactions is highly dependent on the steric and electronic properties of the ligand coordinated to the palladium center. Chiral phosphines, phosphoramidites, and N-heterocyclic carbenes are classes of ligands that have shown great success in this area. mdpi.comnih.gov Ligands built upon the rigid C2-symmetric this compound scaffold, such as the hydrazones, phosphines, or phosphoramidites discussed, represent potential candidates for inducing asymmetry in palladium-catalyzed processes. The well-defined chiral pocket created by such ligands could effectively differentiate between the prochiral faces of nucleophiles or π-allyl palladium intermediates, although specific applications of this compound-derived ligands in mainstream cross-coupling reactions like Suzuki or Heck couplings are not yet widely reported. However, chiral hydrazone ligands have been successfully applied in palladium-catalyzed asymmetric allylic alkylation, suggesting a promising avenue for ligands derived from this particular piperidine (B6355638) scaffold. nih.gov

Rhodium(I)-Catalyzed Reactions

A thorough review of the literature found no reports on the use of this compound as a controlling chiral ligand in reactions catalyzed by Rhodium(I) complexes. While rhodium(I) is a versatile metal for various asymmetric transformations, including hydrogenations and cycloadditions, its complexes with this compound for catalytic applications are not described.

Ruthenium(II)-Catalyzed Processes

There is a lack of published research detailing the use of this compound as a ligand in Ruthenium(II)-catalyzed processes. Ruthenium(II) complexes are known to catalyze a broad spectrum of reactions, but the specific application of this chiral piperidine derivative as a ligand in this context has not been reported.

Applications in Organocatalysis

No specific examples were found in the scientific literature of this compound itself acting as an organocatalyst for Michael/Aza-Henry/Hemiaminalization cascade reactions. Organocatalytic cascade reactions, particularly those involving aza-Michael additions, are powerful tools for the synthesis of complex nitrogen-containing heterocycles like piperidines. mdpi.com However, these reactions are typically catalyzed by other chiral amines, such as prolinol derivatives, and the specific use of this compound for this complex transformation is not documented.

Aza-Diels-Alder Reactions

The aza-Diels-Alder reaction is a powerful transformation for the synthesis of nitrogen-containing six-membered rings, such as piperidines, which are common motifs in pharmaceuticals and natural products. The use of chiral organocatalysts to render this reaction asymmetric has been a significant area of research. Chiral secondary amines, like this compound, are prime candidates for catalyzing these reactions through the formation of a transient chiral iminium ion.

The general mechanism involves the condensation of an α,β-unsaturated aldehyde or ketone with the chiral secondary amine catalyst. This generates a reactive iminium ion, which then acts as the dienophile in the [4+2] cycloaddition with a diene. The stereochemistry of the catalyst directly influences the facial selectivity of the diene's approach to the iminium ion, thereby controlling the absolute stereochemistry of the resulting cycloadduct. After the cycloaddition, hydrolysis releases the product and regenerates the catalyst.

While the structural characteristics of this compound make it a suitable candidate for this type of catalysis, specific and detailed reports of its application in asymmetric aza-Diels-Alder reactions are not extensively documented in prominent literature. However, the principles of iminium ion catalysis established with other C₂-symmetric and chiral secondary amines provide a clear framework for its potential utility in this domain. The effectiveness of such a catalyst would hinge on the specific substrates and reaction conditions employed.

Wittig Rearrangements

The researchgate.netacs.org-Wittig rearrangement is a valuable carbon-carbon bond-forming reaction that proceeds via a concerted pericyclic process, allowing for the stereoselective synthesis of homoallylic alcohols. The development of an asymmetric variant using organocatalysis represents a significant advance, offering a metal-free alternative to traditional methods.

Pioneering work in this area has shown that chiral secondary amines can catalyze the enantioselective researchgate.netacs.org-Wittig rearrangement. The proposed mechanism involves the reaction of the chiral amine with an α-allyloxy ketone to form a key enamine intermediate. This enamine then undergoes the sigmatropic rearrangement. The defined chiral environment provided by the catalyst directs the stereochemical course of the rearrangement, leading to the formation of an enantioenriched product after hydrolysis. Studies have successfully employed chiral pyrrolidine derivatives in this context, achieving good yields and high enantioselectivities.

Although this compound belongs to the class of chiral secondary amines capable of this catalytic mode, its specific application in asymmetric Wittig rearrangements is not widely reported. The principles established with other amine catalysts suggest its potential, but dedicated studies would be required to evaluate its efficacy and substrate scope for this particular transformation.

Mechanistic Investigations of Chiral Induction

Transition State Analysis and Stereochemical Control

The ability of this compound to induce chirality in a reaction is fundamentally linked to its rigid, C₂-symmetric structure. The piperidine ring adopts a stable chair conformation where the two bulky phenyl substituents occupy the equatorial positions to minimize steric strain. This fixed conformation is crucial for creating a predictable and effective chiral environment for catalysis.

In a hypothetical transition state for an iminium-catalyzed reaction, the two equatorial phenyl groups create a well-defined chiral pocket around the reactive center. They effectively block two of the four quadrants of the planar iminium ion. Consequently, an incoming reactant (e.g., a diene or a nucleophile) is forced to approach from one of the two less sterically hindered quadrants. The inherent chirality of the piperidine ring dictates that one of these two available pathways is energetically favored, leading to the preferential formation of one enantiomer of the product.

This stereochemical control model relies on steric repulsion as the dominant directing effect. The catalyst essentially acts as a chiral scaffold, orienting the substrates in a specific manner within the transition state assembly to achieve high levels of asymmetric induction. The rigidity of the piperidine chair conformation ensures that this chiral environment is maintained throughout the catalytic cycle, which is a key feature of successful asymmetric catalysts.

Role of Ligand Conformation and Electronic Properties in Catalytic Performance

The catalytic performance of this compound is a direct consequence of its distinct conformational and electronic properties. The structural rigidity and the nature of its substituents are paramount for effective stereochemical communication.

Conformational Analysis: X-ray crystallographic studies of the parent compound, rac-(2R,6S)-2,6-diphenylpiperidine, confirm that the molecule exists in a stable chair conformation. core.ac.ukacs.org In this conformation, the large phenyl groups reside in equatorial positions to avoid unfavorable 1,3-diaxial interactions. This conformational lock is critical, as it reduces the number of possible transition states, thereby enhancing the selectivity of the reaction. A flexible catalyst can lead to multiple competing transition states, often resulting in lower enantioselectivity.

The table below summarizes key structural parameters derived from crystallographic data, which define the precise three-dimensional structure of the catalyst's backbone.

ParameterValueDescription
Ring Conformation ChairThe most stable conformation for the piperidine ring.
Phenyl Group Position EquatorialMinimizes steric hindrance within the molecule.
Dihedral Angle (Ph-C-C-Ph) ~60.0°The angle between the two phenyl rings. acs.org
Dihedral Angle (Piperidine Plane to Phenyl Ring 1) ~81.04°Describes the twist of one phenyl ring relative to the piperidine ring. core.ac.ukacs.org
Dihedral Angle (Piperidine Plane to Phenyl Ring 2) ~81.10°Describes the twist of the other phenyl ring relative to the piperidine ring. core.ac.ukacs.org

This interactive table provides key structural data for r-2,c-6-diphenylpiperidine.

Derivatization Strategies for Enhanced Catalytic Performance and Specific Applications

Rational Design Principles for Piperidine-Based Ligands

The rational design of piperidine-based ligands is a cornerstone of modern asymmetric catalysis. The goal is to create ligands that not only induce high levels of stereoselectivity but are also highly active and applicable to a wide range of substrates. Several key principles guide the design of these ligands:

C2-Symmetry: The C2-symmetry of the (2S,6S)-2,6-diphenylpiperidine core is a fundamental design element. This symmetry simplifies the stereochemical analysis of the transition states and often leads to higher enantioselectivity by reducing the number of possible diastereomeric transition states. researchgate.net

Steric and Electronic Tuning: The catalytic performance of a ligand is highly dependent on the steric and electronic properties of the substituents on the piperidine (B6355638) ring and on the nitrogen atom. Bulky substituents can create a more defined chiral pocket, enhancing enantioselectivity, while electron-donating or electron-withdrawing groups can modulate the reactivity of the catalyst.

Conformational Rigidity: A rigid ligand scaffold is generally preferred as it minimizes conformational flexibility, leading to a more predictable and often higher degree of stereocontrol. The inherent chair conformation of the piperidine ring in this compound derivatives contributes significantly to this rigidity. researchgate.net

Modular Synthesis: An effective design strategy allows for the modular synthesis of a library of ligands. This enables the rapid screening of different ligand variations to identify the optimal catalyst for a specific transformation. This approach involves the facile introduction of diverse substituents at various positions of the piperidine scaffold. nih.govdicp.ac.cn

A notable example of rational design is the development of chiral phase-transfer catalysts. By incorporating the this compound moiety into tetraalkylammonium salts, researchers have created highly effective catalysts for asymmetric conjugate amination reactions. nih.gov These catalysts demonstrate that the piperidine-derived structures can be superior to other heterocyclic scaffolds in terms of enantioselectivity. nih.gov

Impact of Substitution Patterns on Enantioselectivity and Diastereoselectivity

The substitution pattern on the this compound ring has a profound impact on the enantioselectivity and diastereoselectivity of the catalyzed reactions. Both the position and the nature of the substituents play a crucial role in defining the chiral environment and influencing the outcome of the reaction.

Substituents on the Piperidine Ring: The introduction of substituents at the 3- and 5-positions of the piperidine ring can significantly alter the steric bulk and electronic nature of the ligand. For instance, the presence of methyl groups on the tetrahydropyrimidine (B8763341) ring of a related catalyst, homobenzotetramisole (HBTM), dramatically influences its catalytic activity and enantioselectivity in the kinetic resolution of secondary alcohols. nih.gov This highlights the sensitivity of the catalytic performance to even small structural modifications.

Substituents on the Phenyl Groups: Modifications to the two phenyl rings at the 2- and 6-positions can also be used to fine-tune the catalyst's properties. Introducing electron-donating or electron-withdrawing groups can affect the electronic environment of the catalytic center, while bulky substituents can further enhance steric hindrance and influence stereoselectivity.

The following table summarizes the impact of different substitution patterns on catalytic outcomes based on published research findings.

Substituent PositionType of SubstituentImpact on CatalysisReference
Piperidine Ring (e.g., C3, C5)Methyl groupsDramatic influence on catalytic activity and enantioselectivity in kinetic resolutions. nih.gov
Nitrogen AtomAlkyl groupsCan be crucial for achieving desired catalytic activity in certain metal complexes. nih.gov
Phenyl Groups (C2, C6)Varied aryl groupsCan influence electronic properties and steric bulk of the ligand. researchgate.net

These examples underscore the importance of a systematic approach to studying substitution patterns to optimize the performance of this compound-based catalysts for specific asymmetric transformations. escholarship.orgacs.org

Development of Hybrid Chiral Scaffolds (e.g., Planar-Chiral Conjugates)

To further enhance the catalytic capabilities of the this compound moiety, researchers have developed hybrid chiral scaffolds. This strategy involves combining the piperidine unit with other privileged chiral elements, such as planar-chiral ferrocenes or spirocyclic structures, to create ligands with unique stereochemical properties and improved catalytic performance.

Ferrocene-Based Hybrid Ligands: A prominent example is the integration of the this compound scaffold with a planar-chiral ferrocene (B1249389) backbone. chemsoc.org.cnresearchgate.net These hybrid ligands have been successfully employed in a variety of asymmetric reactions, including rhodium-catalyzed C-H arylation to produce other planar chiral ferrocenes with excellent enantioselectivity (95–>99% ee). chemsoc.org.cn The ferrocene unit introduces an additional element of chirality and can influence the electronic properties of the catalyst. The modular nature of these ligands allows for the tuning of their steric and electronic properties. oup.comnih.gov

Pyridine (B92270) Bis-hydrazone Ligands: Another innovative approach involves the incorporation of the this compound C2-symmetric substructure into pyridine bis-hydrazone ligands. researchgate.net These "pincer" type ligands have shown promise in copper(II)-catalyzed Diels-Alder reactions, where the piperidine moiety was identified as a key design element for achieving good enantioselectivities. researchgate.net

Spirocyclic Scaffolds: The combination of the piperidine motif with spirocyclic skeletons represents another avenue for creating novel chiral ligands. Spirocyclic compounds are known for their rigid conformations and well-defined chiral environments. Incorporating a piperidine ring into such a framework can lead to catalysts with enhanced stability and stereocontrol.

The development of these hybrid chiral scaffolds demonstrates a sophisticated approach to ligand design, where the strengths of different chiral motifs are combined to create catalysts with superior performance and broader applicability in asymmetric synthesis.

Hybrid Scaffold TypeChiral Elements CombinedExample ApplicationKey FindingsReference
Planar-Chiral Ferrocene ConjugateThis compound and FerroceneRh(I)-catalyzed direct coupling of pyridylferrocenes with aryl halidesHigh yields and excellent enantioselectivity (95–>99% ee). chemsoc.org.cn
Pyridine Bis-hydrazoneThis compound and Pyridine Bis-hydrazoneCopper(II)-catalyzed Diels-Alder reactionThe piperidine substructure is a key element for good enantioselectivity. researchgate.net

Future Research Directions and Unexplored Avenues

Expansion of Asymmetric Reaction Scope with (2S,6S)-2,6-Diphenylpiperidine Ligands

The C2-symmetric nature of the this compound scaffold makes it an attractive platform for the development of novel chiral ligands. Future research will likely focus on expanding the library of ligands derived from this moiety and applying them to a broader range of asymmetric transformations.

Exploration of New Reaction Types and Substrate Classes

A primary avenue of future research is the application of this compound-based ligands to new types of asymmetric reactions. While such ligands have shown promise, their full potential remains to be unlocked in a variety of modern synthetic transformations. The development of new chiral pyridine-derived ligands, for example, has shown significant success in mechanistically diverse transition-metal-catalyzed reactions nih.gov. This suggests a promising future for novel ligands based on the this compound framework.

Future explorations could target reactions such as:

Asymmetric C-H Functionalization: Directing C-H functionalization is a powerful tool in organic synthesis. Chiral ligands derived from this compound could be designed to control the stereoselectivity of such reactions, providing efficient routes to complex chiral molecules.

Photoredox Catalysis: The merger of photoredox catalysis with asymmetric catalysis has opened up new synthetic pathways. Designing this compound-based ligands that can operate effectively in photocatalytic cycles is a promising and largely unexplored area.

Asymmetric Cycloaddition Reactions: There is potential for developing novel catalysts for various cycloaddition reactions, including [4+2], [3+2], and other higher-order cycloadditions, where the stereochemical outcome is dictated by a this compound-derived ligand.

The expansion to new substrate classes is also a critical research direction. This includes tackling more challenging substrates, such as those with multiple functional groups or those that are sterically hindered.

Development of Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs) and cascade reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation. A key future direction is the design of MCRs and cascade sequences where a chiral catalyst based on this compound controls the stereochemistry of the entire transformation.

One potential application is in the synthesis of complex piperidine (B6355638) scaffolds themselves, where a chiral catalyst could orchestrate a series of bond-forming events to produce highly functionalized and stereochemically rich products from simple starting materials. One-pot sequential reactions have already been successfully employed for the stereoselective synthesis of cis-2,6-disubstituted piperidine natural products from chiral aziridines researchgate.netmdpi.com. This demonstrates the feasibility of developing more complex and efficient cascade processes.

Potential Cascade ReactionKey Transformation Controlled by Chiral LigandPotential Product Class
Aza-Piancatelli Rearrangement/Diels-AlderEnantioselective aza-Piancatelli rearrangementPolycyclic N-heterocycles
Michael Addition/CyclizationStereoselective Michael additionFunctionalized piperidines
Hydroamination/Heck CyclizationEnantioselective hydroaminationChiral substituted piperidines

Advanced Computational Modeling for Ligand Design and Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern catalyst development. For this compound, future research will heavily rely on computational modeling for two primary purposes: the rational design of new ligands and the detailed understanding of reaction mechanisms.

By modeling the transition states of catalytic cycles, researchers can predict which ligand modifications will lead to higher enantioselectivity. This in silico screening approach can significantly accelerate the discovery of optimal ligands for specific reactions, reducing the need for extensive empirical screening. DFT studies have been successfully used to investigate the structures and frontier molecular orbitals of substituted 2,6-diphenylpiperidine derivatives, providing insights into their reactivity and stability.

Furthermore, computational studies can elucidate the subtle non-covalent interactions between the catalyst, substrate, and reagents that govern stereoselectivity. This deeper mechanistic understanding is crucial for the rational improvement of existing catalytic systems and the development of entirely new ones.

Integration of Flow Chemistry with Stereoselective Syntheses

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and straightforward scalability. The integration of continuous flow technologies with stereoselective syntheses utilizing this compound-based catalysts is a significant and promising area for future research.

The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to improved yields and selectivities. This is particularly beneficial for highly exothermic or fast reactions that are difficult to control in batch. Moreover, flow chemistry enables the telescoping of multiple reaction steps, allowing for the continuous production of complex chiral molecules from simple starting materials without the need for intermediate isolation and purification nih.gov.

Future research in this area could focus on:

Developing immobilized versions of this compound-based catalysts that can be used in packed-bed flow reactors, facilitating catalyst recycling and product purification.

Combining flow chemistry with other enabling technologies, such as in-line purification and real-time reaction monitoring, to create fully automated and highly efficient synthetic platforms.

Exploring the use of flow conditions to access reaction parameter windows (e.g., high temperatures and pressures) that are not easily accessible in batch, potentially unlocking new reactivity and selectivity.

Sustainable and Green Chemistry Approaches in Piperidine Derivatization

The principles of green chemistry are increasingly guiding synthetic chemistry research. Future work on the derivatization of this compound will undoubtedly focus on developing more sustainable and environmentally benign methodologies.

Key areas for improvement include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or bio-based solvents.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, minimizing waste. Multicomponent reactions are a prime example of this principle.

Catalysis: Utilizing catalytic rather than stoichiometric reagents to reduce waste and improve efficiency. This includes the development of highly active and recyclable catalysts based on the this compound scaffold.

Energy Efficiency: Employing milder reaction conditions and exploring alternative energy sources such as microwave irradiation or mechanochemistry to reduce energy consumption.

By focusing on these areas, the synthesis and derivatization of this compound can be made more sustainable, aligning with the broader goals of modern chemical research.

Q & A

Q. What analytical techniques are recommended for determining the stereochemical configuration and purity of (2S,6S)-2,6-diphenylpiperidine?

To confirm stereochemistry, X-ray crystallography is the gold standard, as it directly resolves spatial arrangements of substituents. For example, X-ray analysis of structurally related N-substituted piperidine derivatives (e.g., PMDPM) revealed axial phenyl orientations and chair/twisted boat conformations . 13C NMR spectroscopy complements this by identifying distinct chemical shifts for stereoisomers. For instance, 13C NMR data for 2,6-diphenylpiperidine derivatives show characteristic splitting patterns that differentiate stereoisomers . High-performance liquid chromatography (HPLC) with chiral columns can assess purity and enantiomeric excess.

Q. How can researchers safely handle this compound in laboratory settings?

Key safety protocols include:

  • Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to minimize inhalation of dust or vapors, as piperidine derivatives may exhibit acute toxicity or respiratory irritation .
  • Spill management: Collect solid spills using non-sparking tools and dispose of as hazardous waste. Avoid water-based cleanup to prevent unintended reactions .

Advanced Research Questions

Q. How does the conformational flexibility of this compound influence its role in asymmetric catalysis?

The C2-symmetric chair conformation of this compound is critical for enantioselectivity in catalysis. For example, in copper(II)-catalyzed Diels-Alder reactions, the ligand's rigid piperidine backbone creates a chiral environment that directs substrate approach, achieving >90% enantiomeric excess in some cases . Computational modeling (e.g., DFT) combined with X-ray crystallography can predict and validate how substituents (e.g., phenyl groups) stabilize specific conformations . Researchers should optimize reaction conditions (temperature, solvent polarity) to favor the active conformation.

Q. What strategies resolve discrepancies between experimental data and computational predictions for this compound derivatives?

  • Cross-validation: Compare results from multiple techniques (e.g., NMR, X-ray, and molecular dynamics simulations) to identify systematic errors .
  • Sensitivity analysis: Test computational models against varied parameters (e.g., solvent effects, protonation states) to assess robustness .
  • Controlled replication: Repeat experiments under identical conditions to rule out artifacts. For instance, conflicting NOESY NMR and X-ray data might arise from dynamic equilibria in solution vs. solid-state rigidity .

Q. How do N-substituents modulate the pharmacological activity of 2,6-diphenylpiperidine scaffolds?

  • Structure-activity relationship (SAR) studies: Introduce substituents (e.g., methyl, aryl) at the piperidine nitrogen and evaluate binding affinity using assays like radioligand displacement or surface plasmon resonance.
  • Conformational analysis: Use X-ray crystallography to correlate substituent bulk with ring puckering (e.g., chair vs. boat), which impacts receptor docking .
  • Metabolic stability: Assess pharmacokinetics (e.g., cytochrome P450 inhibition) to optimize bioavailability .

Methodological Guidance

Q. Designing experiments to study the stereoelectronic effects of this compound in ligand-receptor interactions

  • Electron density mapping: Utilize X-ray charge density analysis to visualize electron distribution in the piperidine ring and phenyl groups .
  • Kinetic isotope effects (KIEs): Measure reaction rates with deuterated analogs to probe transition-state interactions .
  • Molecular docking: Pair with mutagenesis studies (e.g., alanine scanning) to identify key residues in binding pockets .

Q. Addressing synthetic challenges in preparing enantiopure this compound

  • Chiral resolution: Employ diastereomeric salt formation using tartaric acid derivatives .
  • Asymmetric synthesis: Catalytic enantioselective methods (e.g., organocatalyzed Mannich reactions) can directly yield the desired stereoisomer .
  • Quality control: Use chiral HPLC and polarimetry to verify enantiopurity at each synthetic step .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.